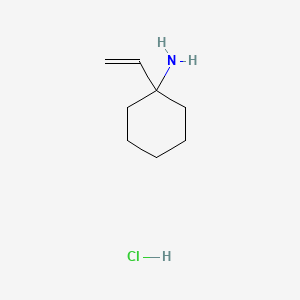
(S)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,4-oxazepane-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,4-oxazepane-3-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an oxazepane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,4-oxazepane-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazepane ring and the introduction of the Fmoc protecting group. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
化学反应分析
Types of Reactions
(S)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,4-oxazepane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
科学研究应用
(S)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,4-oxazepane-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and fine chemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (S)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,4-oxazepane-3-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group can be used to protect amine groups during peptide synthesis, allowing for selective deprotection and further functionalization. The oxazepane ring can interact with various biological molecules, potentially influencing their activity and function.
相似化合物的比较
Similar Compounds
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid: Another compound featuring the Fmoc protecting group, used in similar applications.
Fmoc-protected amino acids: A broad class of compounds used in peptide synthesis.
Uniqueness
(S)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,4-oxazepane-3-carboxylic acid is unique due to the presence of the oxazepane ring, which imparts specific chemical and biological properties not found in simpler Fmoc-protected compounds. This uniqueness makes it valuable in specialized synthetic and research applications.
属性
分子式 |
C21H21NO5 |
|---|---|
分子量 |
367.4 g/mol |
IUPAC 名称 |
(3S)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1,4-oxazepane-3-carboxylic acid |
InChI |
InChI=1S/C21H21NO5/c23-20(24)19-13-26-11-5-10-22(19)21(25)27-12-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18-19H,5,10-13H2,(H,23,24)/t19-/m0/s1 |
InChI 键 |
OZGBLNJLPOQUEL-IBGZPJMESA-N |
手性 SMILES |
C1CN([C@@H](COC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
规范 SMILES |
C1CN(C(COC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


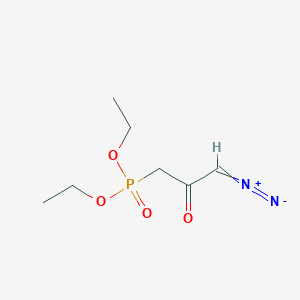

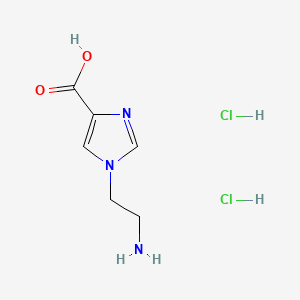
![4-(2,2-Difluoropropoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13462600.png)


![Tert-butyl (S)-6-ethynyl-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13462620.png)

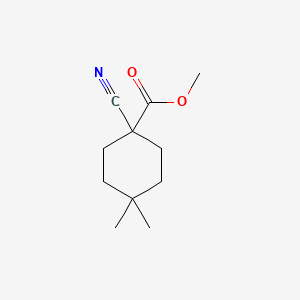
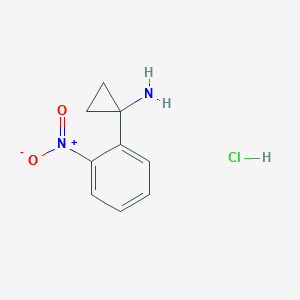
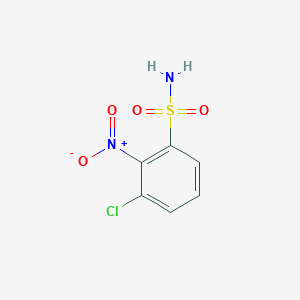
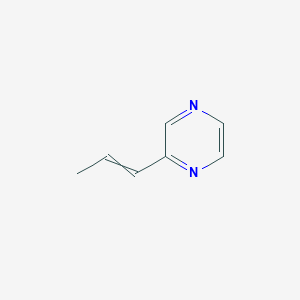
![3-Cycloheptylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13462639.png)
